![molecular formula C19H15N5O6 B3864092 2-(2-acetylhydrazino)-N-1-naphthyl-3,5-dinitrobenzamide](/img/structure/B3864092.png)
2-(2-acetylhydrazino)-N-1-naphthyl-3,5-dinitrobenzamide
Overview
Description
2-(2-acetylhydrazino)-N-1-naphthyl-3,5-dinitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as NDN and is a member of the class of nitroaromatic compounds. The synthesis of NDN is a complex process that involves several steps, and the compound has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of NDN is not fully understood. However, it is believed that NDN exerts its anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. NDN has also been found to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. In addition, NDN has been found to inhibit the expression of several genes that are involved in the development of cancer.
Biochemical and Physiological Effects:
NDN has been found to have several biochemical and physiological effects. NDN has been found to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. In addition, NDN has been found to inhibit the expression of several genes that are involved in the development of cancer. NDN has also been found to have antioxidant properties and has been shown to protect against oxidative stress. NDN has been found to have antimicrobial properties and has been shown to be effective against several types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
NDN has several advantages for lab experiments. NDN is a stable compound that can be easily synthesized in the lab. NDN has been found to have a wide range of biochemical and physiological effects, which makes it a useful compound for studying the mechanisms of action of various drugs. However, there are also some limitations associated with the use of NDN in lab experiments. NDN is a toxic compound that can be harmful if not handled properly. In addition, the synthesis of NDN is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions related to NDN. One future direction is the development of new drugs that are based on the structure of NDN. Another future direction is the study of the mechanisms of action of NDN and its potential applications in the treatment of various diseases. In addition, future research could focus on the synthesis of new derivatives of NDN and their potential applications in the field of scientific research.
Scientific Research Applications
NDN has been found to have several potential applications in the field of scientific research. One of the primary applications of NDN is in the development of new drugs. NDN has been found to have anticancer properties and has been shown to inhibit the growth of several types of cancer cells. NDN has also been found to have antimicrobial properties and has been shown to be effective against several types of bacteria and fungi. In addition, NDN has been found to have antioxidant properties and has been shown to protect against oxidative stress.
properties
IUPAC Name |
2-(2-acetylhydrazinyl)-N-naphthalen-1-yl-3,5-dinitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O6/c1-11(25)21-22-18-15(9-13(23(27)28)10-17(18)24(29)30)19(26)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-10,22H,1H3,(H,20,26)(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCFXYNVSOKAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetylhydrazinyl)-N-naphthalen-1-yl-3,5-dinitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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